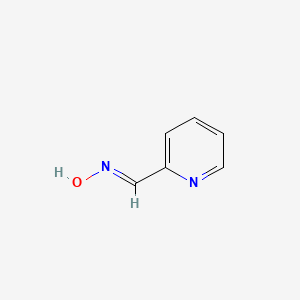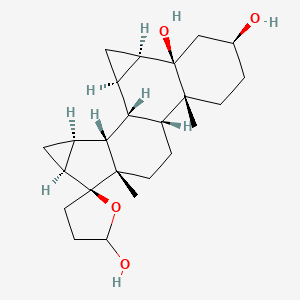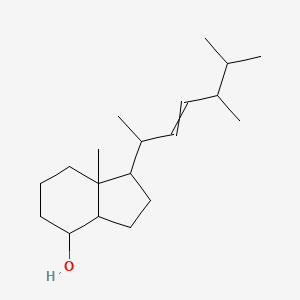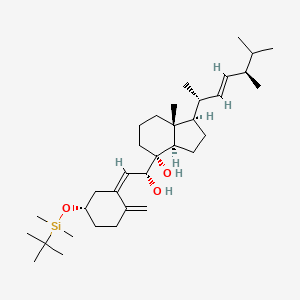
2-Piridazinacarbaldehído oxima
Descripción general
Descripción
Pyridine-2-aldoxime (P2A) is an organic compound that has been used in a variety of scientific research applications in recent years. It is a colorless, volatile liquid with a pungent odor, and is composed of a pyridine ring with an aldehyde and an oxime group attached. P2A has been studied for its potential use in organic synthesis, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Antídoto para el envenenamiento por organofosforados
La 2-Piridazinacarbaldehído oxima es un reactivador prototípico de la acetilcolinesterasa que ha sido inactivada por insecticidas organofosforados o agentes nerviosos {svg_1}. Es reconocido por sus amplias aplicaciones como antídoto para el envenenamiento por organofosforados (OP) {svg_2}. El mecanismo de acción de la reactivación de la acetilcolinesterasa por las oximas se puede describir mejor utilizando el fármaco aprobado por la FDA, cloruro de metilo de 2-piridina-aldoxima (2-PAM), también conocido como pralidoxima, como un ejemplo clásico {svg_3}.
Aplicaciones farmacéuticas
Las oximas, incluida la this compound, representan una clase importante en la química medicinal. Se utilizan como fármacos e intermediarios para la síntesis de varios derivados farmacológicos {svg_4}. Las oximas han ganado gran popularidad debido a su potencia para actuar como antídotos contra los agentes nerviosos {svg_5}.
Aplicaciones antibacterianas y antifúngicas
Las oximas, incluida la this compound, son conocidas por sus actividades antibacterianas y antifúngicas {svg_6}. Son consideradas por sus diversas aplicaciones biológicas y farmacológicas {svg_7}.
Aplicaciones antiinflamatorias y antioxidantes
Las oximas, incluida la this compound, son conocidas por sus actividades antiinflamatorias y antioxidantes {svg_8}. Tienen diversas aplicaciones biológicas y farmacológicas {svg_9}.
Aplicaciones anticancerígenas
Las oximas, incluida la this compound, son conocidas por sus actividades anticancerígenas {svg_10}. Tienen diversas aplicaciones biológicas y farmacológicas {svg_11}.
Uso en la polimerización
La this compound se ha utilizado en la síntesis y caracterización de complejos de hierro para la polimerización de isopreno {svg_12}. Se examinó el rendimiento catalítico para la polimerización de isopreno, catalizada por estos complejos de hierro ligados a piridina-oxima {svg_13}.
Mecanismo De Acción
Target of Action
Pyridine-2-aldoxime, also known as Pralidoxime, primarily targets the acetylcholinesterase enzyme . This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. Organophosphates, such as pesticides and nerve gases, can inhibit acetylcholinesterase, leading to an accumulation of acetylcholine and overstimulation of the nervous system .
Mode of Action
Pralidoxime acts by reactivating the acetylcholinesterase enzyme that has been inactivated by organophosphates . Organophosphates bind to the esteratic site of the enzyme, causing reversible inactivation. Pralidoxime binds to the unblocked, anionic site of the active site and displaces the phosphate from the serine residue . The conjoined poison/antidote then unbinds from the site, regenerating the fully functional enzyme .
Biochemical Pathways
The primary biochemical pathway affected by Pyridine-2-aldoxime is the cholinergic pathway . By reactivating acetylcholinesterase, the compound allows for the normal breakdown of acetylcholine, thereby restoring the balance of neurotransmitters in the synaptic cleft .
Result of Action
The primary result of Pyridine-2-aldoxime’s action is the restoration of normal neuromuscular function . By reactivating acetylcholinesterase, the compound allows for the breakdown of excess acetylcholine, relieving symptoms of overstimulation such as muscle weakness, convulsions, and respiratory depression .
Action Environment
The efficacy of Pyridine-2-aldoxime can be influenced by various environmental factors. For instance, the compound is most effective when administered within 24 hours of organophosphate exposure . Additionally, the compound’s effectiveness can be reduced if the organophosphate-acetylcholinesterase conjugate has aged, evolving into a more recalcitrant state .
Safety and Hazards
Pyridine-2-aldoxime is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Análisis Bioquímico
Biochemical Properties
Pyridine-2-aldoxime plays a crucial role in biochemical reactions, particularly in the reactivation of acetylcholinesterase (AChE). This enzyme is essential for breaking down acetylcholine, a neurotransmitter, in synaptic clefts. Organophosphates inhibit AChE, leading to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors. Pyridine-2-aldoxime interacts with the phosphorylated AChE, displacing the phosphate group and restoring the enzyme’s activity . This interaction is vital for counteracting the toxic effects of organophosphates.
Cellular Effects
Pyridine-2-aldoxime has significant effects on various cell types and cellular processes. It influences cell function by reactivating acetylcholinesterase, thereby reducing the accumulation of acetylcholine and preventing overstimulation of cholinergic receptors. This action helps in restoring normal cellular signaling pathways and gene expression. Additionally, pyridine-2-aldoxime has been shown to mitigate the toxic effects of organophosphates on cellular metabolism, thereby preserving cellular integrity and function .
Molecular Mechanism
The molecular mechanism of pyridine-2-aldoxime involves its interaction with acetylcholinesterase. When organophosphates inhibit AChE, they form a stable phosphorylated complex with the enzyme. Pyridine-2-aldoxime binds to the anionic site of the enzyme and displaces the phosphate group from the serine residue, thereby regenerating the active enzyme. This process is crucial for restoring the normal function of acetylcholinesterase and preventing the toxic effects of organophosphates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyridine-2-aldoxime have been observed to change over time. The compound is relatively stable, but its efficacy can decrease due to degradation. Long-term studies have shown that pyridine-2-aldoxime can maintain its reactivating effects on acetylcholinesterase for extended periods, although its potency may diminish with prolonged exposure . Additionally, in vitro and in vivo studies have demonstrated that pyridine-2-aldoxime can have sustained effects on cellular function, helping to mitigate the long-term impacts of organophosphate poisoning .
Dosage Effects in Animal Models
The effects of pyridine-2-aldoxime vary with different dosages in animal models. At therapeutic doses, the compound effectively reactivates acetylcholinesterase and mitigates the toxic effects of organophosphates. At higher doses, pyridine-2-aldoxime can exhibit toxic effects, including muscle weakness and respiratory distress . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic use .
Metabolic Pathways
Pyridine-2-aldoxime is involved in several metabolic pathways, primarily related to its role in reactivating acetylcholinesterase. The compound interacts with enzymes such as cytochrome P450 monooxygenases, which are involved in its metabolism and detoxification. These interactions can influence metabolic flux and metabolite levels, affecting the overall efficacy of pyridine-2-aldoxime in biochemical reactions .
Transport and Distribution
Within cells and tissues, pyridine-2-aldoxime is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its solubility and affinity for specific cellular compartments, which can affect its overall efficacy and function .
Subcellular Localization
Pyridine-2-aldoxime exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its interaction with acetylcholinesterase and other biomolecules, ensuring its effectiveness in reactivating the enzyme and mitigating the toxic effects of organophosphates .
Propiedades
IUPAC Name |
(NE)-N-(pyridin-2-ylmethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c9-8-5-6-3-1-2-4-7-6/h1-5,9H/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFJSAGADRTKCI-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | syn-Pyridin-2-aldoxime | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20757 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
873-69-8, 1193-96-0 | |
| Record name | Pyridine-2-aldoxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine-2-aldoxime, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine-2-aldoxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66484 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine-2-carbaldehyde oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.681 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | syn-2-Pyridinealdoxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIDINE-2-ALDOXIME, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WFO9N5MQE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol](/img/structure/B1146884.png)


